![molecular formula C11H14O3 B3103488 4-Methoxybenzyl[(R)-glycidyl] ether CAS No. 144069-33-0](/img/structure/B3103488.png)

4-Methoxybenzyl[(R)-glycidyl] ether

Overview

Description

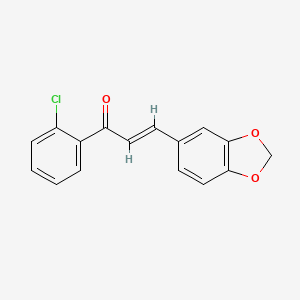

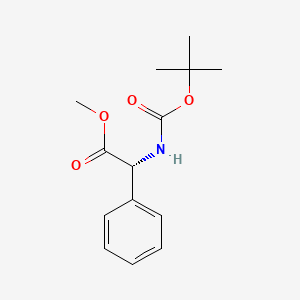

“4-Methoxybenzyl[®-glycidyl] ether” is a chemical compound that contains a total of 29 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 2 aliphatic ethers, 1 aromatic ether, and 1 Oxirane .

Synthesis Analysis

The synthesis of compounds similar to “4-Methoxybenzyl[®-glycidyl] ether” has been reported. For instance, the preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) have been facilitated using power ultrasound, providing protected phenolic ether intermediates for organic synthesis .Molecular Structure Analysis

The molecular structure of “4-Methoxybenzyl[®-glycidyl] ether” includes a variety of bond types and functional groups. It has 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 2 aliphatic ethers, 1 aromatic ether, and 1 Oxirane .Scientific Research Applications

1. Polymer Synthesis and Modification

4-Methoxybenzyl[(R)-glycidyl] ether is utilized in the synthesis of highly regio- and stereoregular linear homo- and copolymers. These polymers can be transformed into carboxylic acid derivatives and then into highly reactive carboxylic acid chlorides. The synthesized polymers show potential for further transformations, such as the synthesis of new polymers containing various complex groups like 18-crown-6, biphenyl-4-carbonitrile, anthraquinone, (1R)-nopol, (-)-inosine, and 4-dodecylaniline, generally with good yields and conversions (Ronda, Serra, & Cádiz, 1998).

2. Electrochemical Applications

The electrochemical deprotection of p-methoxybenzyl (PMB) ethers has been performed in an undivided electrochemical flow reactor. This method removes the need for chemical oxidants and allows for the recovery and reuse of added electrolyte. It has been applied to various substrates with high conversions and productivity, demonstrating the efficiency and environmental friendliness of the method (Green et al., 2017).

3. Organic Synthesis and Protecting Group Strategies

4-Methoxybenzyl[(R)-glycidyl] ether plays a significant role in organic synthesis, especially as a protecting group. Its selective introduction and removal are crucial in complex organic syntheses. The 4-methoxybenzyl (MPM) ether, in particular, has been shown to be an alternative protecting group with selective oxidative removal properties, which has been utilized in carbohydrate chemistry (Srikrishna, Viswajanani, Sattigeri, & Vijaykumar, 1995).

4. Catalyst and Initiator Development

Research has been conducted on the use of derivatives of 4-methoxybenzyl[(R)-glycidyl] ether in developing potent cationic initiators for polymerization processes. These compounds have shown much higher activity than corresponding salts in the cationic polymerization of glycidyl phenyl ether, owing to their electronic and steric effects (Lee, Takata, & Endo, 1991).

Safety and Hazards

While specific safety data for “4-Methoxybenzyl[®-glycidyl] ether” is not available, it’s important to handle all chemicals with care. For instance, 4-methoxybenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, allergic skin reaction, and serious eye damage .

properties

IUPAC Name |

(2S)-2-[(4-methoxyphenyl)methoxymethyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-12-10-4-2-9(3-5-10)6-13-7-11-8-14-11/h2-5,11H,6-8H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWVSLBMMUDNTB-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)COC[C@@H]2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxybenzyl[(R)-glycidyl] ether | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (Z)-](/img/structure/B3103411.png)

![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)

![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/structure/B3103428.png)

![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/structure/B3103438.png)

![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B3103444.png)

![1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3103448.png)

![1,3-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B3103455.png)

![1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B3103460.png)